molecular formula C22H42O11 B1588118 Decyl-beta-D-maltopyranoside CAS No. 82494-09-5

Decyl-beta-D-maltopyranoside

Cat. No.: B1588118
CAS No.: 82494-09-5
M. Wt: 482.6 g/mol
InChI Key: WOQQAWHSKSSAGF-WXFJLFHKSA-N
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Biochemical Analysis

Biochemical Properties

Decyl-beta-D-maltopyranoside plays a crucial role in biochemical reactions, primarily by solubilizing membrane proteins and maintaining their native conformation. It interacts with various enzymes, proteins, and other biomolecules, facilitating their extraction from biological membranes. For instance, this compound has been used to solubilize cytochrome oxidase from mitochondria, enabling its study in a soluble form . The nature of these interactions is typically non-covalent, involving hydrophobic and hydrogen bonding interactions that stabilize the protein-detergent complex.

Cellular Effects

This compound influences various cellular processes by altering membrane integrity and protein function. It can affect cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of membrane-bound proteins. For example, in Caco-2 cell cultures, this compound has been shown to enhance protein permeability, indicating its potential impact on cellular transport mechanisms . These effects are crucial for understanding how cells respond to changes in their membrane environment.

Molecular Mechanism

At the molecular level, this compound exerts its effects by forming micelles that encapsulate hydrophobic regions of membrane proteins, thereby solubilizing them. This detergent has a critical micelle concentration (CMC) of approximately 1.8 mM, which is essential for its function . The binding interactions with biomolecules are primarily driven by the hydrophobic decyl tail, which interacts with the lipid bilayer, while the maltose head group interacts with the aqueous environment. This dual interaction helps maintain the native structure and function of the solubilized proteins.

Temporal Effects in Laboratory Settings

The stability and effectiveness of this compound can change over time in laboratory settings. It is generally stable when stored at -20°C, but its activity can degrade if subjected to repeated freeze-thaw cycles . Long-term studies have shown that this compound can maintain protein solubility and activity for extended periods, making it suitable for prolonged experiments. Its effects on cellular function may diminish over time due to potential degradation or changes in micelle formation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low concentrations, it effectively solubilizes membrane proteins without causing significant toxicity. At higher doses, it can disrupt cellular membranes, leading to adverse effects such as cell lysis and tissue damage . It is crucial to determine the optimal dosage to balance efficacy and safety in experimental settings.

Metabolic Pathways

This compound is involved in metabolic pathways related to membrane protein solubilization and stabilization. It interacts with enzymes and cofactors that facilitate the extraction and purification of membrane proteins. For example, it has been used in studies involving micellar electrokinetic chromatography to separate drug enantiomers . These interactions highlight its role in modulating metabolic flux and metabolite levels in biochemical assays.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed based on its amphiphilic nature. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation are influenced by its ability to form micelles, which can encapsulate hydrophobic molecules and transport them to specific cellular compartments .

Subcellular Localization

This compound is primarily localized in cellular membranes due to its hydrophobic tail. It can target specific compartments or organelles by interacting with membrane-bound proteins and lipids. Post-translational modifications and targeting signals may further direct its localization within the cell, affecting its activity and function . Understanding its subcellular distribution is essential for elucidating its role in cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: n-Decyl-β-D-maltoside is synthesized through the glycosylation of decanol with maltose. The reaction typically involves the use of a catalyst such as an acid or enzyme to facilitate the formation of the glycosidic bond between the decanol and maltose molecules .

Industrial Production Methods: In industrial settings, the production of n-Decyl-β-D-maltoside involves large-scale glycosylation reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: n-Decyl-β-D-maltoside primarily undergoes hydrolysis and oxidation reactions. Hydrolysis can occur under acidic or basic conditions, breaking the glycosidic bond and yielding decanol and maltose .

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions, water as a solvent.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Major Products Formed:

Mechanism of Action

n-Decyl-β-D-maltoside exerts its effects by forming micelles in aqueous solutions. These micelles encapsulate hydrophobic molecules, allowing them to be solubilized in water. The compound interacts with membrane proteins by mimicking the natural lipid bilayer environment, thereby stabilizing the proteins’ native structures .

Comparison with Similar Compounds

Uniqueness: n-Decyl-β-D-maltoside strikes a balance between the hydrophobic tail length and CMC, making it versatile for various applications. Its ability to form micelles that closely mimic the natural membrane environment sets it apart from other surfactants .

Properties

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-decoxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H42O11/c1-2-3-4-5-6-7-8-9-10-30-21-19(29)17(27)20(14(12-24)32-21)33-22-18(28)16(26)15(25)13(11-23)31-22/h13-29H,2-12H2,1H3/t13-,14-,15-,16+,17-,18-,19-,20-,21-,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOQQAWHSKSSAGF-WXFJLFHKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCOC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H42O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30415345
Record name Decyl beta-D-maltopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30415345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

482.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82494-09-5
Record name Decyl β-D-maltopyranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82494-09-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Decyl beta-D-maltopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30415345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name β-D-Glucopyranoside, decyl 4-O-α-D-glucopyranosyl
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